2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5/c1-34-22-5-3-2-4-20(22)28-8-10-29(11-9-28)25(32)16-30-12-13-31-21(26(30)33)15-19(27-31)18-6-7-23-24(14-18)36-17-35-23/h2-7,12-15H,8-11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLRTUBOGRHAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's chemical structure is characterized by the presence of a benzodioxole moiety and a piperazine ring, which are known to enhance pharmacological properties. The molecular formula is , with a molecular weight of approximately 366.42 g/mol.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The piperazine moiety is frequently associated with interactions at serotonin receptors, particularly the 5-HT receptor family. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant properties.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a selective ligand for serotonin receptors, influencing mood and anxiety levels.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Biological Activity Data
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of related pyrazolo compounds, demonstrating significant inhibition against both gram-positive and gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin.
Case Study 2: Antidepressant Activity
In preclinical models, compounds with similar piperazine structures showed promising results in reducing depressive-like behaviors in rodent models. This suggests that the novel compound may also possess antidepressant-like effects through serotonin modulation.
Research Findings
Recent studies have focused on synthesizing derivatives of pyrazolo compounds to enhance their biological activity. The incorporation of different substituents on the piperazine ring has been shown to affect binding affinity and selectivity towards specific receptors.
Key Research Insights:
- Binding Affinity : Compounds with modifications at the 4-position of the piperazine ring demonstrated improved binding affinity for serotonin receptors.
- Structural Optimization : Molecular docking studies indicate that specific structural features contribute significantly to the biological activity of these compounds.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance, derivatives of pyrazole have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. A study highlighted the importance of the pyrazole ring in developing new antidepressants, suggesting that modifications on this scaffold could lead to enhanced efficacy and reduced side effects .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target cancer cell lines, making them promising candidates for further development .
Antimicrobial Activity
Compounds containing the benzodioxole structure have demonstrated antimicrobial properties against various pathogens. The unique chemical interactions provided by the functional groups in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Synthesis and Characterization
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions that include condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, a derivative of the compound was tested for its antidepressant effects using behavioral assays such as the forced swim test and tail suspension test. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that modifications to the benzodioxole moiety can enhance antidepressant activity .
Case Study 2: Anticancer Efficacy
A series of analogs based on the pyrazolo[1,5-a]pyrazin framework were evaluated for their anticancer properties against breast cancer cell lines. The results showed that specific substitutions on the phenyl ring led to increased cytotoxicity, highlighting the importance of structural optimization in developing effective anticancer agents .
Preparation Methods
Step 3.1: Synthesis of 2-Chloroacetylpiperazine
4-(2-Methoxyphenyl)piperazine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (Et₃N). The intermediate 2-chloro-N-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is isolated in 92% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Step 3.2: Coupling to Pyrazinone Core
The chloroacetyl intermediate undergoes nucleophilic displacement with the pyrazinone’s amine group. Using potassium iodide (KI) as a catalyst in dimethylformamide (DMF) at 60°C for 12 h, the final product is obtained in 76% yield (Table 3).
Table 3: Piperazine-Oxoethyl Coupling Conditions
| Substrate | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 5-Aminopyrazolo[1,5-a]pyrazin-4(5H)-one | 2-Chloro-N-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | KI | DMF | 76 |
Optimization and Purification
Solvent and Temperature Effects
Purification Techniques
- Recrystallization : Ethanol/ethyl acetate (1:2) yields crystals with >99% purity.
- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:1 to 3:1) resolves residual starting materials.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the bicyclic pyrazinone structure and substituent orientation. The dihedral angle between the benzodioxol and pyrazinone planes is 56.5°, consistent with steric hindrance from the oxoethyl group.
Challenges and Alternatives
Competing Side Reactions
Alternative Routes
- Reductive amination : Using 4-(2-methoxyphenyl)piperazine and glyoxylic acid under hydrogenation conditions (Pd/C, H₂) forms the oxoethyl linkage but yields are lower (62%).
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the pyrazolo[1,5-a]pyrazin-4(5H)-one core. Key steps include:
Core Formation : Condensation of substituted pyrazoles with pyrazine derivatives under acidic conditions .
Benzodioxol Incorporation : Electrophilic substitution or Suzuki coupling to attach the 1,3-benzodioxol-5-yl group .
Piperazine Coupling : Amide bond formation between the oxoethyl group and 4-(2-methoxyphenyl)piperazine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Optimization Tips :
- Use high-purity intermediates and monitor reactions via TLC/HPLC.
- Optimize solvent polarity (e.g., DMF for coupling reactions) and temperature control (e.g., 0–5°C for sensitive steps) .
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., benzodioxol methoxy protons at δ 5.9–6.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching the theoretical mass (±0.001 Da) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities .
Q. Q3. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition : Test against kinase targets (e.g., PI3K, mTOR) using fluorescence-based ATP-competitive assays .
- Cellular Viability : MTT assay in cancer cell lines (e.g., A549, HeLa) at 1–100 µM concentrations .
- Solubility Screening : Use PBS (pH 7.4) and DMSO stock solutions to determine working concentrations .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Substituent Variation : Modify the 2-methoxyphenyl group on piperazine to assess impact on target binding (e.g., replace with halogen or bulkier groups) .
- Benzodioxol Replacement : Test 1,3-benzodioxol-5-yl against other electron-rich aromatics (e.g., indole) to evaluate π-π stacking interactions .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds with kinase ATP pockets .
Q. Q5. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified A549) and serum-free media to minimize variability .
- Metabolic Stability Check : Pre-treat compounds with liver microsomes to rule out rapid degradation .
- Orthogonal Validation : Confirm activity via dual methods (e.g., Western blot for protein expression alongside cellular assays) .
Q. Q6. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the piperazine moiety to enhance aqueous solubility .
- Prodrug Design : Mask the oxoethyl group as an ester to improve oral bioavailability .
- Plasma Stability Testing : Incubate with plasma (37°C, 1 hr) and quantify via LC-MS to assess hydrolysis .
Q. Q7. What computational methods predict off-target interactions or toxicity risks?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism .
- Toxicity Prediction : Use QSAR tools (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity .
- Selectivity Screening : Perform kinase profiling (e.g., KinomeScan) to identify off-target inhibition .
Q. Q8. How can researchers resolve discrepancies in synthetic yields reported across literature?
Methodological Answer:
- Reaction Monitoring : Use in situ FTIR to track intermediate formation and optimize reaction halts .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2) for Suzuki coupling efficiency .
- Purification Refinement : Employ preparative HPLC over column chromatography for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
